2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

Oral bioavailability SGLT1 transporter Intestinal absorption

The compound 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol, commonly known as gastrodin (GAS), is a phenolic glucoside with the IUPAC designation 4-(hydroxymethyl)phenyl β-D-glucopyranoside (molecular formula C₁₃H₁₈O₇, MW 286.28). It is the glucoside of gastrodigenin (4-hydroxybenzyl alcohol, HBA) and was originally isolated from the rhizomes of Gastrodia elata Blume (Orchidaceae).

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
Cat. No. B7887532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2
InChIKeyPUQSUZTXKPLAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastrodin (CAS 62499-27-8) Procurement Specifications: Core Identity and Analytical Baseline for 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol


The compound 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol, commonly known as gastrodin (GAS), is a phenolic glucoside with the IUPAC designation 4-(hydroxymethyl)phenyl β-D-glucopyranoside (molecular formula C₁₃H₁₈O₇, MW 286.28) [1]. It is the glucoside of gastrodigenin (4-hydroxybenzyl alcohol, HBA) and was originally isolated from the rhizomes of Gastrodia elata Blume (Orchidaceae) [2]. As a monosaccharide derivative, gastrodin features a glucose moiety β-O-linked to a 4-hydroxymethylphenyl aglycone, which distinguishes it structurally from analogous phenolic glycosides such as arbutin (4-hydroxyphenyl), salicin (2-hydroxymethylphenyl), and salidroside (4-hydroxyphenethyl). Commercially, gastrodin is available as a white to almost-white crystalline powder with a defined melting point of 154–160 °C, a specific optical rotation [α]²⁰/D of −66 to −70° (c=1, H₂O), and typical HPLC purity specifications of >98.0% area% .

Why In-Class Phenolic Glycosides Cannot Substitute Gastrodin: Structural, Absorption, and Target-Engagement Rationale


Phenolic glycosides sharing the β-D-glucopyranoside core—including arbutin, salicin, salidroside, and 4-methoxyphenyl-β-D-glucoside (4-MG)—are often considered as potential gastrodin alternatives in research or formulation. However, three lines of evidence demonstrate that gastrodin is not functionally interchangeable with these structural analogs. First, gastrodin exhibits the highest oral bioavailability among all reported glycoside active ingredients absorbed via the sodium-dependent glucose transporter 1 (SGLT1) pathway, a property not replicated by its close analogs [1]. Second, the presence of the 4-hydroxymethyl substituent on the phenyl ring (absent in ph-β-glu and arbutin) dramatically alters the conformational landscape: gastrodin populates 24 low-energy conformers at the DFT level versus 14 for phenyl β-D-glucopyranoside, with distinct hydroxymethyl conformer distributions in both DMSO and aqueous solution [2]. Third, gastrodin engages distinct molecular targets—including the GABAA receptor at ASN 289, the MD2 protein in the TLR4 complex, and the P2RY12 receptor—with binding affinity and hydrogen-bonding patterns that cannot be recapitulated by other glycosides lacking the 4-hydroxymethylbenzyl aglycone [3]. Substituting gastrodin with a generic phenolic glycoside therefore risks loss of SGLT1-mediated absorption efficiency, altered conformational dynamics affecting molecular recognition, and failure to engage clinically validated pharmacological targets.

Quantitative Differentiation Evidence for Gastrodin (CAS 62499-27-8) Versus Closest Analogs, Aglycone, and In-Class Candidates


SGLT1-Mediated Oral Bioavailability: Gastrodin Outperforms All Reported Glycoside Comparators in Intestinal Absorption Efficiency

Gastrodin was identified as the best glycoside compound absorbed via the intestinal glucose transport pathway, with the highest oral bioavailability among all reported glycoside active ingredients utilizing SGLT1 [1]. In a direct comparative study of three gastrodin analogues (salicin, arbutin, and 4-methoxyphenyl-β-D-glucoside [4-MG]), in vitro Caco-2 cell transport experiments demonstrated that the apparent permeability coefficient (Papp) of gastrodin from the apical (A) to basolateral (B) side was two-fold higher than the B-to-A direction, confirming polarized, carrier-mediated transport [2]. In situ single-pass intestinal perfusion experiments further revealed that the effective permeability (Peff) of gastrodin in the duodenum and jejunum was superior to salicin and comparable to arbutin, but with distinct segmental absorption kinetics [1]. The SGLT1 inhibitor phlorizin reduced gastrodin absorption rates in perfused rat intestines, and the Tmax of gastrodin was prolonged from 28 to 72 min when orally co-administered with a four-fold higher dose of glucose, confirming SGLT1 dependence [2]. In diabetic rats with elevated intestinal SGLT1 expression, the Tmax of gastrodin was significantly shortened to 20 min (versus 28 min in normal rats), further corroborating SGLT1-mediated uptake [2].

Oral bioavailability SGLT1 transporter Intestinal absorption Phenolic glycoside pharmacokinetics

Conformational Landscape Divergence: Gastrodin (24 Conformers) Versus Phenyl β-D-Glucopyranoside (14 Conformers) Alters Molecular Recognition Capacity

A combined experimental (IR, Raman, VCD, ROA) and theoretical (DFT at B3LYP-D3BJ/def2-TZVPD level) study directly compared gastrodin with its closest structural analog lacking the 4-hydroxymethyl group, phenyl β-D-glucopyranoside (ph-β-glu). Gastrodin exhibited 24 low-energy conformers versus 14 for ph-β-glu, a 71% increase in conformational diversity attributable exclusively to the 4-CH₂OH substituent [1]. Critically, the experimental hydroxymethyl conformer distributions (G+, G−, T) at the pyranose ring differed markedly between the two compounds: for ph-β-glu, the distribution was 15%, 75%, 10% in DMSO and 53%, 40%, 7% in water; for gastrodin, the corresponding distributions were 56%, 22%, 22% in DMSO and 70%, 21%, 9% in water [1]. The G+ conformer population of gastrodin is 3.7-fold higher than that of ph-β-glu in DMSO (56% vs 15%), and the G− conformer drops from 75% (ph-β-glu) to 22% (gastrodin) in the same solvent. These conformational preferences directly influence the spatial presentation of hydrogen-bond donor/acceptor groups and therefore affect molecular recognition by transporters (SGLT1), receptors (GABAA, P2RY12, TLR4/MD2), and metabolizing enzymes.

Conformational analysis Vibrational optical activity DFT calculations Molecular recognition

GABAA Receptor Binding: Gastrodin (−1.69 Kcal/mol, 5 H-Bonds) Versus Salicin (<−1.5 Kcal/mol) and Artemisinin in In Silico Docking

In a systematic in silico screening of approximately 1,400 Traditional Chinese Medicine compounds against the ASN 289 residue within the TM2 domain of the GABAA receptor β-subunit (a validated anesthetic binding site), gastrodin was identified as the best candidate for further development [1]. Following ADME/T filtering and molecular docking using AutoDock 4.2, the binding free energies of the top five compounds were compared. Huperzine A showed the lowest binding energy (−5.1 Kcal/mol), followed by the clinical anesthetic etomidate (−1.92 Kcal/mol). Gastrodin ranked third with a binding energy of −1.69 Kcal/mol, outperforming both salicin and artemisinin, each of which exhibited binding energies below −1.5 Kcal/mol [1]. Critically, gastrodin formed five hydrogen bond interactions with the GABAA protein, including one directly with the ASN 289 residue implicated in anesthetic action, whereas salicin formed only a single hydrogen bond with ASN 289 and artemisinin showed no hydrogen bond interactions with the target [1]. This quantitative difference in both binding energy and hydrogen-bond engagement establishes gastrodin as a mechanistically distinct GABAA ligand within its compound class.

GABAA receptor Molecular docking Binding energy Hydrogen bond interaction

Differential Ion Channel Pharmacology: Gastrodigenin (IC₅₀ 12.1 µM) Is 1.6-Fold More Potent than Gastrodin (IC₅₀ 19.4 µM) on M-Type K⁺ Current Inhibition

In the first direct electrophysiological comparison of gastrodin (GAS) and its aglycone gastrodigenin (HBA) on neuronal ion channels, whole-cell patch-clamp recordings in rat pituitary GH₃ cells revealed that both compounds inhibit the M-type K⁺ current (IK(M)) in a concentration-dependent manner, but with distinct potencies and kinetic effects [1]. The IC₅₀ of HBA for IK(M) inhibition was 12.1 µM, whereas the IC₅₀ of GAS was 19.4 µM, representing a 1.6-fold higher potency of the aglycone [1]. Both compounds had Hill coefficients of approximately 1.1, indicating a similar stoichiometry of interaction. Notably, HBA slowed the activation time course of IK(M) (τact increased from 38.8 ± 4.3 ms to 46.8 ± 5.1 ms at 10 µM, p < 0.05), while GAS accelerated it [1]. Neither compound (at 10 µM) modified voltage-gated Na⁺ current density, but both suppressed L-type Ca²⁺ current density at the same concentration [1]. In hippocampal mHippoE-14 neurons, HBA was effective at inhibiting IK(M) density, confirming central neuronal relevance [1].

M-type K+ current IK(M) inhibition Patch-clamp electrophysiology Aglycone vs glycoside potency

Pharmacokinetic Differentiation: Administration as Free Gastrodin Versus Parishin or G. elata Extract Yields Distinct Cmax, t1/2, and MRT Values

A head-to-head pharmacokinetic study in rats compared three modes of gastrodin administration: free gastrodin (100 mg/kg, intragastric), parishin (116 mg/kg, equimolar gastrodin moiety), and Gastrodia elata extract (2.3 g/kg, equimolar gastrodin moiety), with plasma gastrodin quantified by a validated UHPLC-FLD method [1]. The pharmacokinetic parameters Cmax, Tmax, AUC₀–∞, t1/2, MRT, Vd, and CL were significantly different among the three administration types. Administration of parishin or G. elata extract—both capable of in vivo conversion to or containing gastrodin conjugates—resulted in higher elimination half-life (t1/2) and mean residence time (MRT) values for gastrodin compared to free gastrodin [1]. This demonstrates that the gastrodin pharmacokinetic profile is not solely determined by the molecule itself but is profoundly influenced by the administration form, with parishin and extract forms providing prolonged systemic exposure.

Comparative pharmacokinetics Cmax Elimination half-life Mean residence time

Certified Reference Material Purity: Gastrodin CRM at 99.7% (Uncertainty 0.6%, k=2) with 2-Year Stability Enables Analytical Method Validation

A gastrodin certified reference material (CRM) was developed from Gastrodia elata extract and characterized by UV, IR, MS, and NMR spectroscopy, with purity assignment performed by HPLC combined with area normalization across eight qualified independent laboratories [1]. The CRM achieved a purity of 99.7% with an expanded uncertainty of 0.6% (coverage factor k=2, 95% confidence interval), exceeding the typical commercial specification of >98.0% (HPLC) [1]. The material demonstrated excellent homogeneity and was confirmed stable for 2 years under 0–4 °C storage conditions, meeting all technical requirements for domestic reference material certification [1]. In comparison, commercial gastrodin from reputable suppliers is specified at >98.0% area% by HPLC, with a melting point range of 154.0–160.0 °C and specific rotation [α]²⁰/D of −66.0 to −70.0° (c=1, H₂O) . The CRM's 99.7% purity level provides a 1.7-percentage-point improvement over typical commercial specifications, a meaningful difference for applications requiring the highest analytical accuracy.

Certified reference material HPLC purity Method validation Quality control

Optimal Procurement and Application Contexts for Gastrodin (CAS 62499-27-8) Based on Verified Differentiation Evidence


Oral Bioavailability-Critical Formulation Development Requiring Validated SGLT1 Substrate Identity

Gastrodin is the preferred phenolic glycoside for oral drug delivery programs where carrier-mediated intestinal uptake is essential to achieving therapeutic plasma concentrations. Its status as the highest-oral-bioavailability SGLT1 substrate among reported glycosides [1], with experimentally confirmed Tmax modulation by glucose competition (28→72 min) and accelerated absorption in high-SGLT1-expression models (Tmax 20 min), provides a quantitatively characterized absorption baseline that analogs such as salicin, arbutin, and 4-MG cannot replicate. Formulators should specify gastrodin (CAS 62499-27-8) with certified HPLC purity and documented SGLT1 transport validation when designing oral dosage forms targeting CNS indications, where rapid and predictable systemic exposure is required.

GABAergic Drug Discovery Requiring Experimentally Validated GABAA Receptor Engagement at the ASN 289 Anesthetic Binding Site

For medicinal chemistry campaigns targeting the GABAA receptor β-subunit ASN 289 residue—the validated binding site for etomidate and propofol—gastrodin offers a quantitatively characterized starting scaffold. Its binding energy of −1.69 Kcal/mol with five hydrogen bond interactions (including direct ASN 289 engagement) outperforms competing TCM-derived glycosides (salicin: <−1.5 Kcal/mol, 1 H-bond; artemisinin: <−1.5 Kcal/mol, 0 H-bonds) [2]. Research groups synthesizing gastrodin derivatives for enhanced GABAergic activity should procure high-purity gastrodin (≥98% HPLC) as the parent compound for structure–activity relationship studies, with the knowledge that the 4-hydroxymethylphenyl aglycone is essential for the multi-point binding mode confirmed by in silico docking.

Neuronal Excitability Studies Requiring Differentiated IK(M) Modulation by Gastrodin Versus Its Aglycone Gastrodigenin

Investigators studying M-type K⁺ current (IK(M)) pharmacology in GH₃ pituitary cells or hippocampal neurons must distinguish between gastrodin (IC₅₀ 19.4 µM; accelerates IK(M) activation) and its aglycone gastrodigenin (IC₅₀ 12.1 µM; slows IK(M) activation) [3]. The 1.6-fold potency difference and opposing kinetic effects mean that procurement of the incorrect chemical species will confound electrophysiological results. Laboratories should source gastrodin with verified identity (NMR, specific rotation) and purity (≥98% HPLC) and confirm the absence of gastrodigenin contamination, particularly if the compound has been stored under conditions that may promote hydrolysis.

Analytical Method Development and Botanical Extract Standardization Requiring Traceable Reference Material

For quantitative analysis of gastrodin in Gastrodia elata raw materials, extracts, or finished products, the gastrodin CRM (99.7% purity, expanded uncertainty 0.6%, k=2) validated by eight independent laboratories provides a metrologically sound calibration standard [4]. Unlike standard commercial gastrodin (>98% purity, no stated uncertainty), the CRM offers documented inter-laboratory reproducibility and 2-year stability data at 0–4 °C, enabling defensible HPLC/UPLC method validation in accordance with pharmacopoeial guidelines. This CRM is also suitable as the internal reference for quantitative analysis of multi-components by single marker (QAMS) methods, where gastrodin serves as the universal calibrant for parishin A, B, C, and E content determination.

Quote Request

Request a Quote for 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.